

Comparative Kinetics of Methylphosphonothioic Dichloride Derivatives in Nucleophilic Substitution Reactions

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Compound of Interest

Compound Name: Methylphosphonothioic dichloride

Cat. No.: B1582697

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of S-aryl methylphosphonothioates, derivatives of **methylphosphonothioic dichloride**, in the presence of a catalyst. The data presented here is crucial for understanding the reactivity of these organophosphorus compounds, which is essential for applications in drug development, synthesis of novel compounds, and for the development of decontamination methodologies.

Introduction to Reactivity

Methylphosphonothioic dichloride and its derivatives are reactive electrophiles that readily undergo nucleophilic substitution reactions. The phosphorus center is susceptible to attack by various nucleophiles, including water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). The rate of these reactions is significantly influenced by the nature of the substituents on the phosphorus atom, the nucleophile, the solvent, and the presence of catalysts. Understanding the kinetics of these reactions is fundamental to controlling reaction outcomes and designing efficient synthetic routes.

Comparative Kinetic Data: Lanthanum(III)-Catalyzed Methanolysis

The following table summarizes the pseudo-first-order rate constants (k_{obs}) for the La^{3+} -catalyzed methanolysis of a series of S-aryl methylphosphonothioates at 25 °C and a specific $s(s)\text{pH}$ (a measure of acidity in non-aqueous solutions). This reaction serves as a model system to compare the electronic effects of substituents on the leaving group.

Compound (S-Aryl Methylphosphonothioate)	Substituent on Phenyl Ring	k_{obs} at $s(s)\text{pH}$ 8.4 (s^{-1})	k_{obs} at $s(s)\text{pH}$ 11.7 (s^{-1})
4a	3,5-dichloro	5.0×10^{-3}	1.6×10^{-1}
4b	4-chloro	Not Reported	Not Reported
4c	4-fluoro	Not Reported	Not Reported
4d	4-H (unsubstituted)	Not Reported	Not Reported
4e	4-methoxy	5.5×10^{-5}	4.0×10^{-3}

Data extracted from a study on the La^{3+} -catalyzed methanolysis of S-aryl methylphosphonothioates. The study did not report the rate constants for all compounds at both $s(s)\text{pH}$ values.

Experimental Protocol: Kinetic Analysis of La^{3+} -Catalyzed Methanolysis of S-Aryl Methylphosphonothioates

This section details the methodology used to obtain the kinetic data presented above.

1. Materials and Instrumentation:

- S-aryl methylphosphonothioates (substrates)
- Lanthanum(III) trifluoromethanesulfonate (catalyst)
- Anhydrous methanol (solvent)
- Bishydroxyethylaminotris(hydroxymethyl)methane (Bis-Tris) buffer

- Potassium hydroxide (KOH) for pH adjustment
- UV-Vis spectrophotometer with a thermostatted cell holder (25 °C)
- pH meter calibrated for methanol-water mixtures (s(s)pH)

2. Solution Preparation:

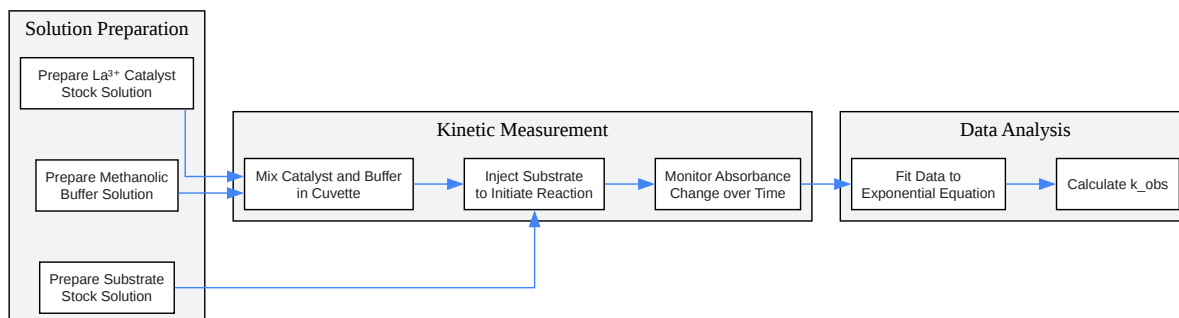
- A stock solution of the La^{3+} catalyst was prepared in anhydrous methanol.
- Buffer solutions of Bis-Tris were prepared in methanol to maintain the desired s(s)pH.
- Stock solutions of the S-aryl methylphosphonothioate substrates were prepared in anhydrous methanol.

3. Kinetic Measurements:

- The kinetic runs were initiated by injecting a small aliquot of the substrate stock solution into a cuvette containing the buffered methanolic solution of the La^{3+} catalyst.
- The reaction progress was monitored by following the change in absorbance at a wavelength corresponding to the formation of the thiophenolate product.
- Pseudo-first-order rate constants (k_{obs}) were determined by fitting the absorbance versus time data to a single exponential equation.
- The s(s)pH of the reaction mixture was measured at the end of each kinetic run.

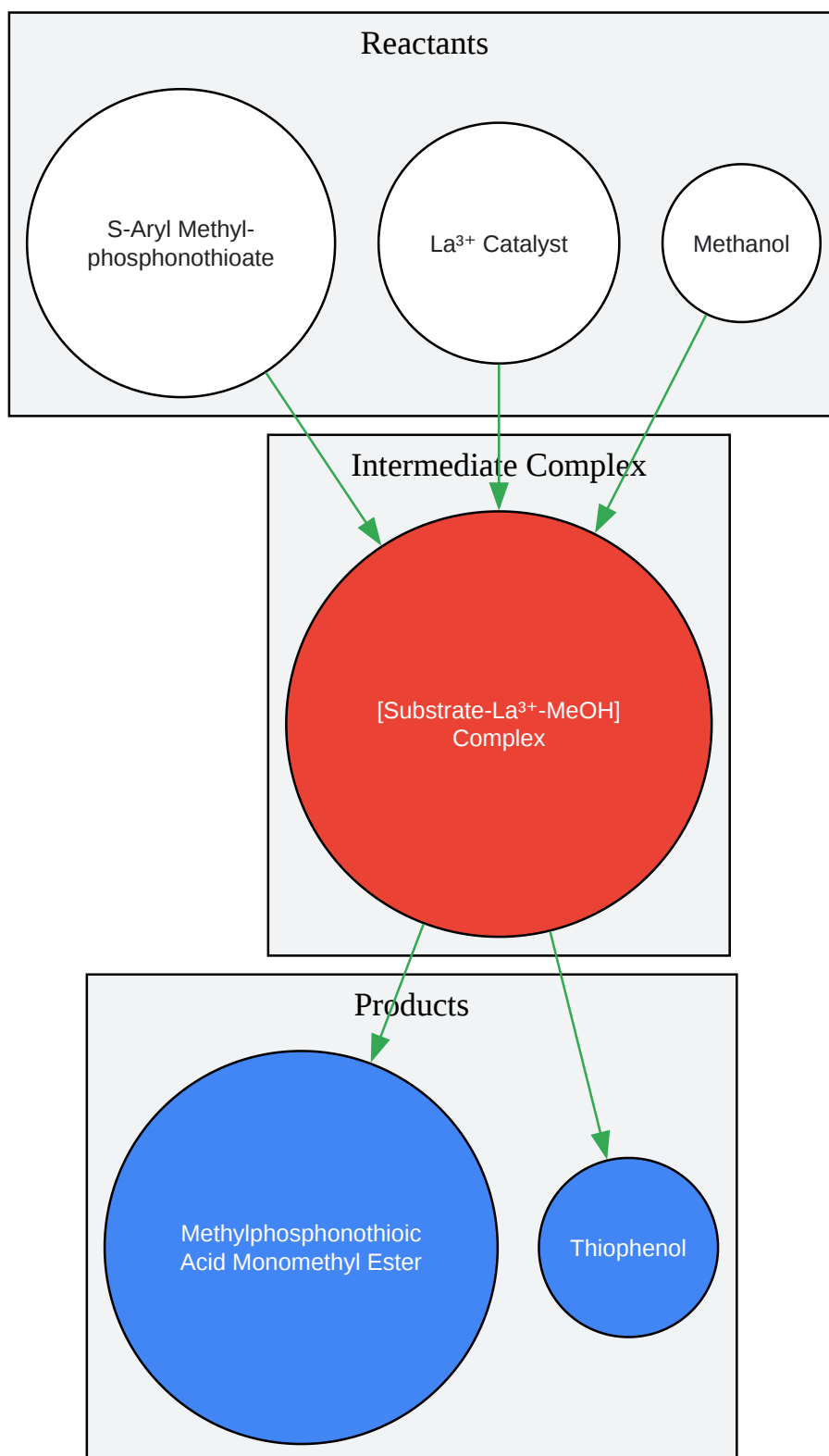
Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the kinetic studies and the proposed signaling pathway for the catalyzed methanolysis.



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Caption: Experimental workflow for kinetic analysis.



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Caption: Proposed pathway for catalyzed methanolysis.

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